molecular formula C23H32N4 B12539247 Piperazine, 1-methyl-4-[4-[(4-methyl-1-piperazinyl)phenylmethyl]phenyl]- CAS No. 831226-53-0

Piperazine, 1-methyl-4-[4-[(4-methyl-1-piperazinyl)phenylmethyl]phenyl]-

Cat. No.: B12539247
CAS No.: 831226-53-0
M. Wt: 364.5 g/mol
InChI Key: NQMFDMWJBWEDBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperazine, 1-methyl-4-[4-[(4-methyl-1-piperazinyl)phenylmethyl]phenyl]- is a complex organic compound belonging to the class of piperazines. Piperazines are heterocyclic amines that have a wide range of applications in pharmaceuticals, agriculture, and chemical industries. This particular compound is known for its unique structure, which includes two piperazine rings connected by a phenylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperazine, 1-methyl-4-[4-[(4-methyl-1-piperazinyl)phenylmethyl]phenyl]- can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically uses diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to form the piperazine ring .

Another method involves the Ugi reaction, which is a multicomponent reaction that combines an amine, a carbonyl compound, an isocyanide, and a carboxylic acid to form the piperazine derivative . Additionally, the ring opening of aziridines under the action of N-nucleophiles and the intermolecular cycloaddition of alkynes bearing amino groups are also employed in the synthesis of piperazine derivatives .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-methyl-4-[4-[(4-methyl-1-piperazinyl)phenylmethyl]phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperazine N-oxides, while reduction can produce secondary amines. Substitution reactions can result in a variety of substituted piperazine derivatives .

Mechanism of Action

The mechanism of action of piperazine, 1-methyl-4-[4-[(4-methyl-1-piperazinyl)phenylmethyl]phenyl]- involves its interaction with specific molecular targets and pathways. It can bind to various receptors and enzymes, modulating their activity. For example, it may act as an antagonist at certain neurotransmitter receptors, thereby influencing neurotransmission and producing therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperazine, 1-methyl-4-[4-[(4-methyl-1-piperazinyl)phenylmethyl]phenyl]- is unique due to its dual piperazine rings connected by a phenylmethyl group, which imparts distinct chemical and biological properties. This structure allows for versatile interactions with various molecular targets, making it valuable in diverse scientific and industrial applications .

Properties

CAS No.

831226-53-0

Molecular Formula

C23H32N4

Molecular Weight

364.5 g/mol

IUPAC Name

1-methyl-4-[4-[(4-methylpiperazin-1-yl)-phenylmethyl]phenyl]piperazine

InChI

InChI=1S/C23H32N4/c1-24-12-16-26(17-13-24)22-10-8-21(9-11-22)23(20-6-4-3-5-7-20)27-18-14-25(2)15-19-27/h3-11,23H,12-19H2,1-2H3

InChI Key

NQMFDMWJBWEDBD-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)C(C3=CC=CC=C3)N4CCN(CC4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.